2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide
Overview
Description
2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide is an organic compound with a complex structure that includes a bromophenyl group, a methylsulfanyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Introduction of the methylsulfanyl group: The bromophenyl intermediate is then reacted with a thiol compound to introduce the methylsulfanyl group.
Acetamide formation: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The bromophenyl group can be reduced to form a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is also investigated for its potential use in the development of new materials with unique properties.
Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, leading to the disruption of bacterial cell membranes . In anticancer applications, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-bromophenyl methyl sulfone: This compound has a similar structure but with a sulfone group instead of a methylsulfanyl group.
N-(2-bromophenyl)acetamide: This compound lacks the methylsulfanyl and methoxyphenyl groups, making it less complex.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-15-9-5-4-8-14(15)18-16(19)11-21-10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRGSQRSZZZZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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